4-(Diethylamino)-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-3-methylbenzonitrile is a chemical compound with the molecular formula C₁₂H₁₇N₂. It is characterized by a benzene ring substituted with a diethylamino group at the fourth position and a methyl group at the third position, along with a nitrile group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylbenzonitrile as the starting material.
Reaction Steps: The diethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting 3-methylbenzonitrile with diethylamine in the presence of a suitable catalyst, such as a phase transfer catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is monitored until completion.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 4-(Diethylamino)-3-methylbenzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Phase transfer catalysts and strong nucleophiles like sodium cyanide (NaCN) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield 4-(Diethylamino)-3-methylbenzoic acid.
Reduction Products: Reduction can produce 4-(Diethylamino)-3-methylbenzylamine.
Substitution Products: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Diethylamino)-3-methylbenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(Diethylamino)benzonitrile
3-(Diethylamino)benzonitrile
4-(Diethylamino)-2-methylbenzonitrile
3-(Diethylamino)-2-methylbenzonitrile
Properties
IUPAC Name |
4-(diethylamino)-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-4-14(5-2)12-7-6-11(9-13)8-10(12)3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPMRVFWFOYLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.